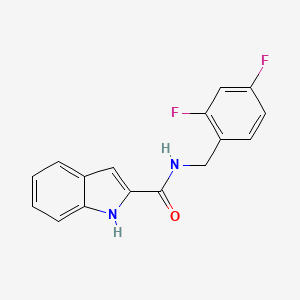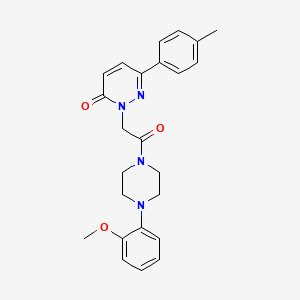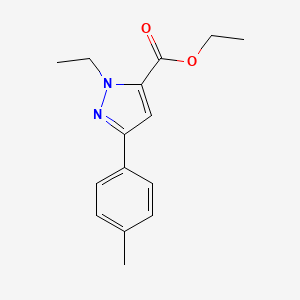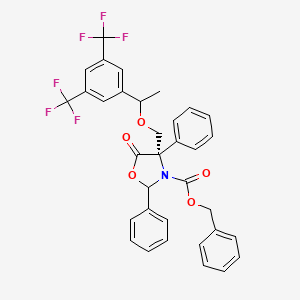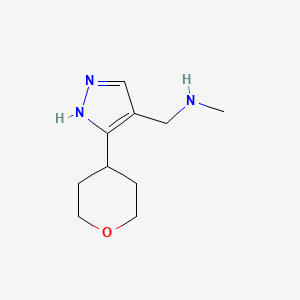
N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine is a chemical compound with a complex structure that includes a pyrazole ring and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with a tetrahydropyran derivative under specific conditions. The reaction often requires the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine
- N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine
Uniqueness
N-methyl-1-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of both a pyrazole ring and a tetrahydropyran ring in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
N-methyl-1-[5-(oxan-4-yl)-1H-pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-11-6-9-7-12-13-10(9)8-2-4-14-5-3-8/h7-8,11H,2-6H2,1H3,(H,12,13) |
Clave InChI |
NAAXVAZXRWNMRX-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(NN=C1)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


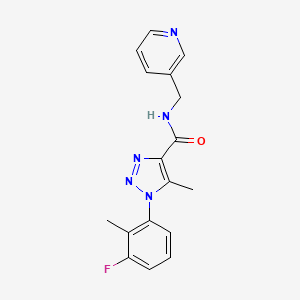
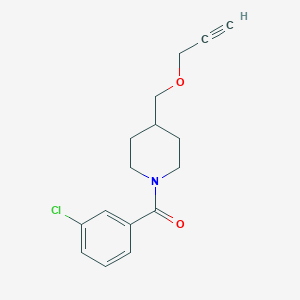

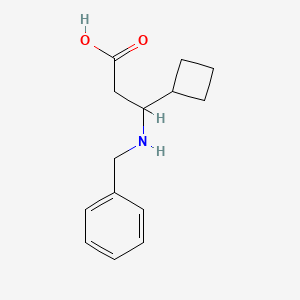
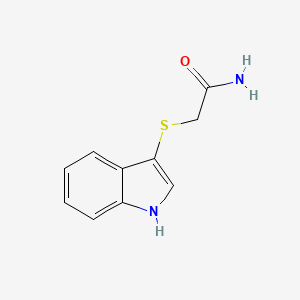
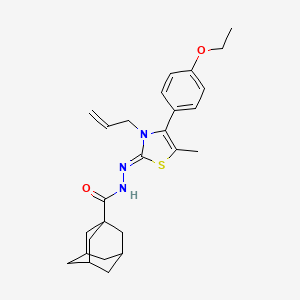
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B14869994.png)
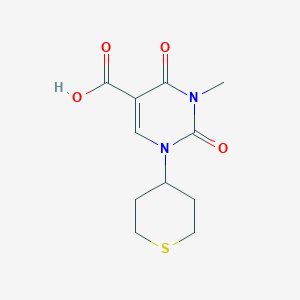
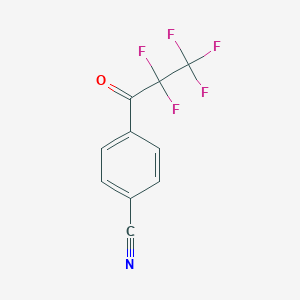
![(4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B14870012.png)
